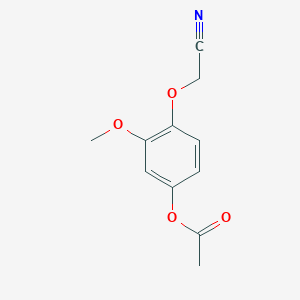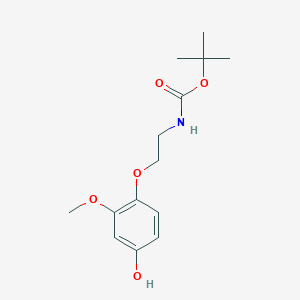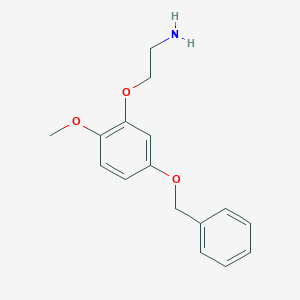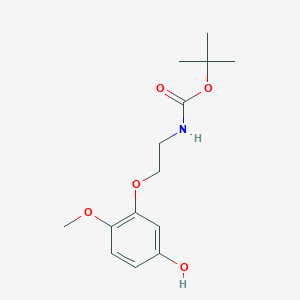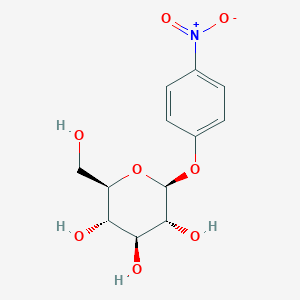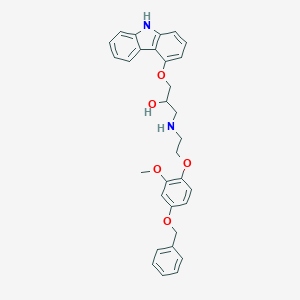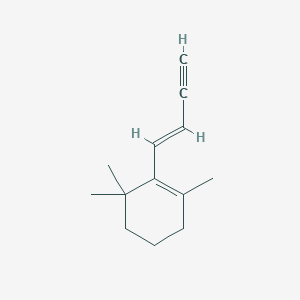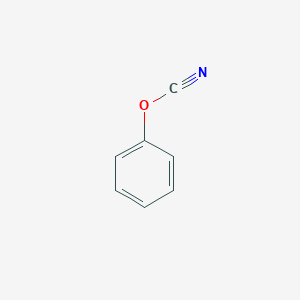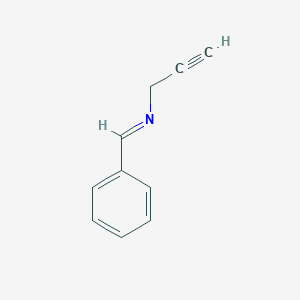
N-Benzylidene-2-propynylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzylamines, including derivatives like N-Benzylidene-2-propynylamine, has been explored through various methods. A notable approach is the iron-catalyzed direct amination of benzyl alcohols, which presents a sustainable methodology to access substituted benzylamines (Yan, Feringa, & Barta, 2016). Additionally, biosynthetic pathways have been developed for benzylamine production, offering a green alternative to traditional chemical synthesis (Pandey, Casini, Voigt, & Gordon, 2021).
Molecular Structure Analysis
Structural studies of benzylamine derivatives provide insights into their molecular configuration. X-ray diffraction analyses have been employed to determine the conformation and arrangement of molecules, which is crucial for understanding their chemical behavior (Raouafi, Freytag, Jones, & Benkhoud, 2007).
Chemical Reactions and Properties
Benzylamines undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of 2-Benzylcyclohexylamine involves a three-step process, including Aldol reaction and reductive amination, showcasing the compound's versatility (Xiao-bin, 2009). The iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines further demonstrates the compound's reactivity, facilitating the synthesis of quinazolines by trapping ammonia (Gopalaiah, Saini, & Devi, 2017).
Applications De Recherche Scientifique
Monoamine Oxidase Inhibition : Pargyline is a structurally unique monoamine oxidase inhibitor, as shown by its in vitro action on rat liver mitochondria and in vivo inhibition of monoamine oxidase in mouse brain and liver (Taylor, Wykes, Gladish, & Martin, 1960). Additionally, its potent monoamine oxidase inhibition in humans has hypotensive properties, which are distinct from previous inhibitors (Horwitz & Sjoerdsma, 1961).
Chemical Synthesis Applications : Pargyline plays a role in chemical synthesis, such as in the production of 2-silylmethyl-2-alkenals through a reaction involving 2-propynylamine, hydrosilane, and CO (Matsuda, Fukuta, & Itoh, 1999). It also forms a stable adduct with the flavin residue in mitochondrial monoamine oxidase from bovine kidney (Chuang, Patek, & Hellerman, 1974).
Bioluminescence Research : Pargyline inhibits growth and bioluminescence in Beneckea harveyi, a marine bacterium, suggesting its potential in bioluminescence studies (Makemson & Hastings, 1979).
Pharmaceutical Synthesis : It is used in the synthesis of benzylamines, which are significant in the production of pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Influence on Brain Neurochemistry : N-Methyl-N-benzyl-2-propynylamine affects the levels of dopamine, norepinephrine, and serotonin in the mouse brain, indicating its influence on neurochemistry (Wiegand & Perry, 1961).
Pathways to Benzylamine Synthesis : Benzylamine, an intermediate in high-energy propellant synthesis, can be produced from cellular phenylpyruvate using a four-step pathway involving enzymes from various sources (Pandey, Casini, Voigt, & Gordon, 2021).
Propriétés
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylidene-2-propynylamine | |
CAS RN |
57734-99-3 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

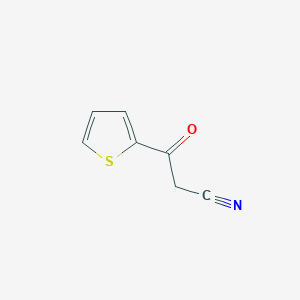
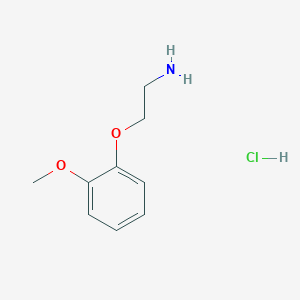
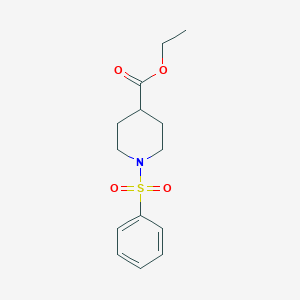
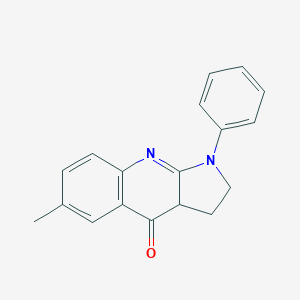
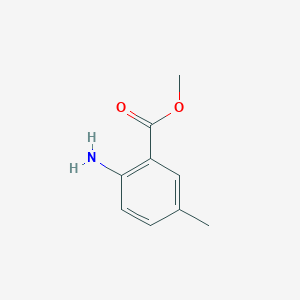
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
